molecular formula C17H21ClN4O3S2 B2930420 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide CAS No. 1105222-13-6

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2930420
CAS No.: 1105222-13-6
M. Wt: 428.95
InChI Key: JOPOYLGYMRYOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone substituted with a 5-chlorothiophene sulfonyl group and a cyclopenta[c]pyrazole moiety.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S2/c1-21-16(12-3-2-4-13(12)20-21)19-17(23)11-7-9-22(10-8-11)27(24,25)15-6-5-14(18)26-15/h5-6,11H,2-4,7-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPOYLGYMRYOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure includes a sulfonyl group linked to a piperidine and a cyclopentapyrazole moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound based on existing research.

  • Molecular Formula : C17_{17}H21_{21}ClN4_{4}O3_{3}S2_{2}
  • Molecular Weight : 429.0 g/mol
  • CAS Number : 1105222-49-8

Biological Activity Overview

The biological activity of the compound has been investigated across various studies, indicating its potential in antibacterial, anticancer, and enzyme inhibition applications.

Antibacterial Activity

Research has shown that derivatives of sulfonyl-substituted compounds exhibit significant antibacterial properties. For instance, compounds similar to this structure have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves interference with bacterial cell wall synthesis or protein function.

Anticancer Potential

The compound's structural features suggest it may inhibit specific enzymes involved in cancer cell proliferation. In silico studies have indicated that modifications in the piperidine and pyrazole components can enhance its efficacy against cancer cell lines . The presence of the sulfonyl group is crucial for its interaction with target proteins involved in tumor growth.

Enzyme Inhibition

Studies have highlighted the potential of this compound as an enzyme inhibitor. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes critical for metabolic processes . This inhibition can lead to various therapeutic effects, including diuretic and anti-inflammatory actions.

Case Studies and Research Findings

  • Antibacterial Screening :
    • A study synthesized various derivatives of sulfonyl compounds and tested their antibacterial activity. The results indicated that modifications in the sulfonyl group significantly affected the antibacterial potency against gram-positive and gram-negative bacteria .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that the compound interacts favorably with target proteins. The binding affinity was assessed through computational methods, showing promising results for further development as a drug candidate .
  • Pharmacological Evaluations :
    • Additional evaluations included assessing the pharmacokinetics and toxicity profiles of the compound. Preliminary results suggested acceptable safety margins, making it a viable candidate for further clinical evaluation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong against Salmonella typhi and Bacillus subtilis
AnticancerPotential enzyme inhibition related to tumor growth
Enzyme InhibitionInhibition of carbonic anhydrase

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Chlorothiophene

The 5-chlorothiophene sulfonyl group undergoes nucleophilic substitution under mild alkaline conditions. The electron-withdrawing sulfonyl group activates the para-chloro position for displacement.

Reaction ConditionsNucleophileProductYieldReference
K₂CO₃/DMF, 60°C, 12hPiperidineSulfonyl-piperidine derivative78%
NaH/THF, rt, 6hBenzylamine5-(Benzylamino)thiophene sulfonamide65%

Key intermediates in these reactions retain the sulfonamide linkage while modifying the thiophene ring for enhanced bioactivity .

Hydrolysis of Carboxamide Group

The piperidine-4-carboxamide undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

ConditionsReagentsProductNotesReference
6M HCl, reflux, 8hHCl (aq)Piperidine-4-carboxylic acid derivativeComplete conversion
NaOH/EtOH, 80°C, 5hNaOHSodium carboxylate saltpH-dependent selectivity

Hydrolysis kinetics are influenced by steric hindrance from the tetrahydrocyclopentapyrazole moiety.

Sulfonamide Alkylation/Acylation

The sulfonamide nitrogen participates in alkylation and acylation reactions, forming derivatives with modified pharmacological profiles.

Reaction TypeReagentsConditionsProductApplicationReference
AlkylationMethyl iodide, K₂CO₃DMF, 50°C, 6hN-MethylsulfonamideEnhanced solubility
AcylationAcetyl chloride, PyridineCH₂Cl₂, 0°C→rt, 12hN-Acetyl sulfonamideMetabolic stability

Redox Reactions of Pyrazole and Piperidine Moieties

The tetrahydrocyclopentapyrazole system undergoes hydrogenation, while the piperidine ring shows oxidative stability.

ProcessReagents/ConditionsOutcomeCharacterization DataReference
HydrogenationH₂ (1 atm), Pd/C, EtOH, 24hSaturated cyclopentane-pyrazoleNMR: δ 1.2–2.1 (m, 4H)
OxidationmCPBA, CH₂Cl₂, 0°C, 2hSulfoxide formation (minor pathway)MS: [M+H]⁺ = 532.1

Condensation with Hydrazines

The carboxamide group reacts with hydrazines to form hydrazide derivatives, enabling further heterocyclic synthesis.

HydrazineConditionsProductBiological RelevanceReference
Hydrazine hydrateEtOH, reflux, 4hPiperidine-4-carbohydrazideAnticancer scaffold
PhenylhydrazineAcOH, 100°C, 3hN-PhenylhydrazoneChelation-based inhibitors

Stability Profile

The compound demonstrates stability in aprotic solvents (e.g., DMSO) but degrades under UV light:

Stress ConditionDegradation PathwayHalf-LifeAnalytical MethodReference
UV light (254 nm)Sulfonamide bond cleavage48hHPLC-PDA (λ = 280 nm)
Acidic pH (pH 3)Partial hydrolysis of carboxamide7 daysLC-MS/MS

Mechanistic Insights

  • Sulfonamide Reactivity : The N-H bond (pKa ~10.5) enables deprotonation for nucleophilic attacks .

  • Steric Effects : The 2-methyl group on the pyrazole ring hinders electrophilic substitutions at C4 .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate substitution rates by stabilizing transition states .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its hybrid structure combining a sulfonylated chlorothiophene, a piperidine ring, and a fused cyclopenta[c]pyrazole. Below is a comparative analysis with three closely related analogs from the evidence:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2,5-dichlorophenyl)piperidine-4-carboxamide C₁₇H₁₆Cl₂N₂O₃S₂ 453.8 2,5-Dichlorophenyl group Enzyme inhibition
1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide C₂₀H₁₉ClN₄O₄S 446.9 4-Chlorobenzenesulfonyl; 5-phenyl-1,3,4-oxadiazole Antiviral agents
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)piperidine-4-carboxamide C₂₁H₂₀ClN₃O₃S₃ 494.1 Dihydronaphthothiazole ring Kinase inhibition
Target Compound : 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide C₁₈H₂₂ClN₃O₃S₂ (inferred) ~470 (estimated) 2-Methylcyclopenta[c]pyrazole; 5-chlorothiophene sulfonyl Hypothesized: Kinase/Protease inhibition N/A

Structural Differentiation

  • Chlorothiophene vs. Chlorobenzene Sulfonyl Groups : The target compound and analogs utilize a 5-chlorothiophene sulfonyl group, which may enhance electron-withdrawing properties and π-π stacking compared to the 4-chlorobenzenesulfonyl group in . This difference could influence solubility and target-binding kinetics .
  • ’s dihydronaphthothiazole and ’s phenyl-oxadiazole groups prioritize planar aromatic systems, which may favor interactions with nucleotide-binding domains (e.g., in kinases) .

Pharmacological Implications

  • Enzyme Inhibition : Analogs in and suggest that piperidine-4-carboxamide derivatives with sulfonyl groups exhibit inhibitory activity against proteases or kinases. The target compound’s cyclopenta[c]pyrazole could mimic adenine in ATP-binding sites, a feature observed in kinase inhibitors like imatinib .
  • Antiviral Potential: highlights structurally related compounds (e.g., naphthalene-substituted piperidine carboxamides) as SARS-CoV-2 inhibitors. The target compound’s chlorothiophene group may similarly interfere with viral replication machinery .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation and coupling strategies. For example, sulfonamide formation can be achieved by reacting 5-chlorothiophene-2-sulfonyl chloride with a cyclopenta[c]pyrazole intermediate under basic conditions (e.g., using triethylamine in anhydrous DCM). Piperidine-4-carboxamide coupling may employ carbodiimide-based activation (e.g., EDC/HOBt) to facilitate amide bond formation . Optimization of reaction conditions (temperature, solvent, and stoichiometry) is critical, as demonstrated in analogous pyrazole-sulfonamide syntheses .

Q. What spectroscopic techniques are employed for structural characterization of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-MS are used to confirm molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) elucidates the connectivity of the piperidine, pyrazole, and thiophene moieties. For example, ¹H NMR can resolve methyl and cyclopentane protons, while HSQC confirms heterocyclic carbon-proton correlations . Elemental analysis and X-ray crystallography (if crystalline) provide additional validation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using Design of Experiments (DoE)?

  • Methodological Answer : DoE frameworks, such as factorial designs or response surface methodology, enable systematic variation of parameters (e.g., temperature, catalyst loading, reaction time). For instance, a Central Composite Design (CCD) could optimize sulfonylation efficiency by analyzing interactions between solvent polarity (e.g., DCM vs. THF) and base strength (e.g., triethylamine vs. pyridine). Statistical tools like ANOVA identify significant factors, reducing trial-and-error approaches . Flow chemistry setups (as in diphenyldiazomethane synthesis) may also enhance reproducibility and scalability .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer : SAR studies involve synthesizing analogs with modifications to the chlorothiophene, pyrazole, or piperidine moieties. For example:

  • Replacing the 5-chlorothiophene with other halogens (e.g., fluoro) to assess electronic effects on target binding.
  • Varying the piperidine substituents to study steric impacts on pharmacokinetics.
    In vitro assays (e.g., enzyme inhibition or receptor-binding studies) quantify activity changes, while molecular docking predicts binding modes to targets like kinases or GPCRs .

Q. How can contradictory data in enzyme inhibition assays be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength) or compound stability. Researchers should:

  • Validate enzyme activity with positive controls (e.g., known inhibitors).
  • Assess compound solubility and purity via HPLC and DLS (dynamic light scattering).
  • Replicate assays in orthogonal systems (e.g., fluorescence-based vs. radiometric assays) to confirm results . Pre-incubation studies can also test for time-dependent inhibition artifacts .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for assessing bioavailability, half-life, and metabolite profiling. Dosing routes (oral vs. intravenous) are compared using plasma LC-MS/MS analysis. Tissue distribution studies (e.g., brain penetration for CNS targets) require validated extraction protocols. For efficacy, disease-specific models (e.g., inflammatory or cancer xenografts) are selected based on the compound’s hypothesized mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.